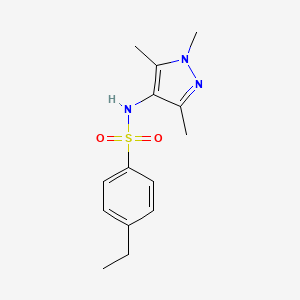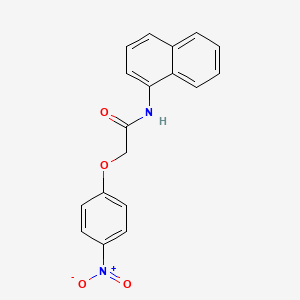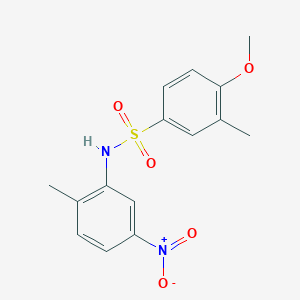
4-ethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide, also known as ETP-46321, is a novel small molecule inhibitor that has shown promising results in scientific research. This compound has been found to have potential applications in various fields such as cancer research, neurodegenerative disorders, and inflammation.
Mecanismo De Acción
4-ethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the stabilization and function of various proteins in the cell. By inhibiting HSP90, 4-ethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide disrupts the function of these proteins, leading to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
4-ethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In addition, 4-ethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide has also been found to reduce the levels of inflammatory cytokines, leading to the reduction of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-ethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide in lab experiments is its high potency and selectivity for HSP90 inhibition. This allows for more specific and targeted effects on the cell. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research of 4-ethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide. One potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease, where HSP90 has been found to play a role in disease progression. In addition, further studies could explore the potential of combining 4-ethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide with other cancer treatments to enhance its efficacy. Finally, research could also focus on improving the solubility of this compound to allow for easier administration in lab experiments.
Métodos De Síntesis
The synthesis of 4-ethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide involves the reaction of 4-ethylbenzenesulfonyl chloride with 1,3,5-trimethyl-1H-pyrazole-4-amine in the presence of a base. The resulting product is then purified to obtain the final compound.
Aplicaciones Científicas De Investigación
4-ethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has also been shown to have anti-inflammatory and neuroprotective effects.
Propiedades
IUPAC Name |
4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-5-12-6-8-13(9-7-12)20(18,19)16-14-10(2)15-17(4)11(14)3/h6-9,16H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCBWTZGDZIMRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(dimethylamino)methylene]cyclohexylidene}malononitrile](/img/structure/B5763422.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5763434.png)


![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-4-pyridinecarboximidamide dihydrate](/img/structure/B5763464.png)
![2-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5763480.png)
![2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5763498.png)


![4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5763520.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5763523.png)
